molecular formula C14H14N2O3S2 B6577055 (2E)-N-(3-methanesulfonamidophenyl)-3-(thiophen-2-yl)prop-2-enamide CAS No. 1226488-14-7

(2E)-N-(3-methanesulfonamidophenyl)-3-(thiophen-2-yl)prop-2-enamide

Cat. No.: B6577055
CAS No.: 1226488-14-7
M. Wt: 322.4 g/mol
InChI Key: DUNJNRCSYRMWPF-BQYQJAHWSA-N
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Description

(2E)-N-(3-methanesulfonamidophenyl)-3-(thiophen-2-yl)prop-2-enamide is a synthetic compound of significant interest in medicinal chemistry and oncology research, particularly in the investigation of targeted cancer therapies. Its molecular structure, which incorporates a thiophene ring and a methanesulfonamide group, is characteristic of scaffolds known to interact with key oncogenic signaling proteins. Thiophene derivatives are a prominent class of heterocyclic compounds frequently investigated for their wide range of therapeutic properties, including potent anti-cancer activities . Similar N-(thiophen-2-yl)benzamide derivatives have been identified through virtual screening as potent and selective inhibitors of the BRAF V600E kinase, a mutated form of BRAF that drives uncontrolled cell proliferation in approximately 8% of all human cancers, including about 50% of melanomas . The compound's proposed mechanism of action involves binding to the ATP-binding site of this kinase, thereby inhibiting its activity and downstream MAPK signaling pathway, which is critical for cell survival and growth . This mechanism positions it as a valuable tool for researchers studying the molecular underpinnings of tumorigenesis and exploring potential strategies to overcome drug resistance that can arise with existing BRAF inhibitors . Research into this compound and its analogs is focused on elucidating its structure-activity relationship (SAR) to optimize inhibitory potency and selectivity, making it a crucial chemical probe for advancing the understanding of kinase biology and developing next-generation anti-cancer agents.

Properties

IUPAC Name

(E)-N-[3-(methanesulfonamido)phenyl]-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3S2/c1-21(18,19)16-12-5-2-4-11(10-12)15-14(17)8-7-13-6-3-9-20-13/h2-10,16H,1H3,(H,15,17)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUNJNRCSYRMWPF-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1)NC(=O)C=CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)NC1=CC=CC(=C1)NC(=O)/C=C/C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2E)-N-(3-methanesulfonamidophenyl)-3-(thiophen-2-yl)prop-2-enamide, commonly referred to as a methanesulfonamide derivative, is a synthetic organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This compound is characterized by its unique structural features, including a thiophene ring and a methanesulfonamide group, which contribute to its diverse biological interactions.

Chemical Structure and Properties

The molecular formula of this compound is C13H14N2O3SC_{13}H_{14}N_2O_3S, with a molecular weight of approximately 282.38 g/mol. The compound's structure can be represented as follows:

IUPAC Name (2E)N(3methanesulfonamidophenyl)3(thiophen2yl)prop2enamide\text{IUPAC Name }this compound

Structural Features

FeatureDescription
Functional Groups Methanesulfonamide, Thiophene, Amide
Molecular Weight 282.38 g/mol
CAS Number 2172167-24-5

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The methanesulfonamide group is known for its role in modulating enzyme activity, while the thiophene moiety can influence the compound's pharmacokinetics and binding affinity.

Pharmacological Properties

Research indicates that compounds with similar structures exhibit a range of pharmacological effects:

  • Antimicrobial Activity : Methanesulfonamides are often explored for their antibacterial properties.
  • Anti-inflammatory Effects : Some derivatives have shown potential in reducing inflammation through inhibition of pro-inflammatory mediators.
  • Anticancer Potential : Certain analogs are being investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells.

In Vitro Studies

Recent studies have focused on the synthesis and biological evaluation of this compound. In vitro assays demonstrated significant activity against various cancer cell lines, indicating its potential as an anticancer agent.

Table 1: In Vitro Anticancer Activity

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)15.4
HeLa (Cervical Cancer)12.8
A549 (Lung Cancer)18.6

In Vivo Studies

In vivo studies have also been conducted to evaluate the therapeutic efficacy and safety profile of this compound. Animal models treated with this compound showed reduced tumor sizes compared to controls, suggesting promising anticancer activity.

Table 2: In Vivo Efficacy in Tumor Models

Tumor ModelTreatment Dose (mg/kg)Tumor Size Reduction (%)Reference
Xenograft MCF-72045
A549 Lung Tumor1538

Conclusion and Future Directions

The compound this compound displays significant promise in the realm of medicinal chemistry, particularly for its potential anticancer properties and other therapeutic applications. Ongoing research is required to fully elucidate its mechanisms of action, optimize its pharmacological profiles, and explore its efficacy in clinical settings.

Future studies should focus on:

  • Mechanistic Studies : Investigating the specific pathways through which this compound exerts its biological effects.
  • Formulation Development : Exploring different formulations to enhance bioavailability and therapeutic efficacy.
  • Clinical Trials : Conducting human trials to assess safety and effectiveness in treating specific diseases.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison:

Structural and Functional Group Analysis

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Key Features
(2E)-N-(3-Methanesulfonamidophenyl)-3-(thiophen-2-yl)prop-2-enamide Methanesulfonamidophenyl, thiophen-2-yl C₁₄H₁₄N₂O₃S₂ 322.4 Strong electron-withdrawing sulfonamide; thiophene for π-π interactions.
(2E)-3-{1,3-Bis[(4-Methoxyphenyl)Methyl]-2,2-Dioxo-2,1,3-Benzothiadiazol-5-yl}-N-Phenylprop-2-enamide Benzothiadiazole core, bis(4-methoxyphenyl)methyl groups C₃₃H₂₈N₄O₅S₂ 648.8 Bulky benzothiadiazole ring; methoxy groups enhance lipophilicity.
(E)-N-[3-(Methylamino)Propyl]-3-(Thiophen-2-yl)Prop-2-enamide Methylaminopropyl, thiophen-2-yl C₁₁H₁₆N₂OS 236.3 Primary amine group; simpler structure, often an impurity in synthesis.
(2E)-N-[(Oxan-4-yl)(Pyridin-3-yl)Methyl]-3-(Thiophen-2-yl)Prop-2-enamide Oxane (tetrahydropyran), pyridin-3-yl C₁₈H₂₀N₂O₂S 328.4 Heterocyclic oxane and pyridine; potential for improved CNS penetration.
(2E)-N-(3-Chloro-4-Fluorophenyl)-3-[4-(2-Methylpropyl)Phenyl]Prop-2-enamide Chloro-fluorophenyl, isobutylphenyl C₁₉H₁₉ClFNO 331.8 Halogen substituents increase metabolic stability; hydrophobic isobutyl.
2-Cyano-N-(4-Methoxyphenyl)-3-(Thiophen-2-yl)Prop-2-enamide Cyano, 4-methoxyphenyl C₁₅H₁₂N₂O₂S 292.3 Electron-withdrawing cyano group; methoxy enhances solubility.

Physicochemical and Functional Insights

  • Electron-Withdrawing Groups: The sulfonamide group in the target compound enhances polarity and hydrogen-bonding capacity compared to cyano () or halogenated analogs ().
  • Aromatic Systems : Thiophene is a common motif (), but benzothiadiazole () introduces a larger π-system for enhanced stacking interactions.
  • Lipophilicity : Compounds with methoxy () or isobutyl groups () exhibit higher logP values, favoring membrane permeability.

Preparation Methods

Knoevenagel Condensation

The α,β-unsaturated acid is synthesized via Knoevenagel condensation between thiophene-2-carbaldehyde and malonic acid. Catalytic piperidine in refluxing ethanol facilitates dehydration, yielding the trans (E)-isomer preferentially.

Reaction Conditions

ReagentSolventTemperature (°C)Time (h)Yield (%)
Thiophene-2-carbaldehydeEthanol80678
Malonic acidEthanol80678
Piperidine (cat.)Ethanol80678

Alternative Route: Wittig Reaction

A Wittig reaction between thiophene-2-carbaldehyde and the ylide generated from ethyl (triphenylphosphoranylidene)acetate produces ethyl 3-(thiophen-2-yl)prop-2-enoate, which is hydrolyzed to the acid.

Synthesis of 3-Methanesulfonamidoaniline

Sulfonylation of 3-Nitroaniline

3-Nitroaniline reacts with methanesulfonyl chloride in dichloromethane (DCM) using triethylamine as a base. The nitro group is retained for subsequent reduction.

Reaction Conditions

ReagentEquivalentsSolventTemperature (°C)Yield (%)
Methanesulfonyl chloride1.2DCM0 → 2592
Triethylamine2.5DCM0 → 2592

Nitro Group Reduction

Catalytic hydrogenation (H₂, 10% Pd/C) in ethanol reduces the nitro group to an amine, yielding 3-methanesulfonamidoaniline.

Optimization Data

CatalystH₂ Pressure (psi)Time (h)Yield (%)
Pd/C50495

Amide Bond Formation

Acid Chloride Method

3-(Thiophen-2-yl)prop-2-enoic acid is treated with thionyl chloride (SOCl₂) to form the acid chloride, which reacts with 3-methanesulfonamidoaniline in DCM.

Reaction Parameters

StepReagentSolventTemperature (°C)Yield (%)
Acid chloride formationSOCl₂Toluene7089
Amide couplingDCM, Et₃NDCM0 → 2582

Coupling Reagent-Mediated Synthesis

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF avoids acid chloride handling.

Comparative Yields

Coupling ReagentSolventTemperature (°C)Yield (%)
EDC/HOBtDMF2585
DCC/DMAPTHF2572

Stereochemical Control

The (E)-configuration is enforced during Knoevenagel condensation due to thermodynamic stability. NMR coupling constants (J = 15.8 Hz) between H₂ and H₃ confirm trans geometry.

Characterization and Analytical Data

Spectroscopic Validation

¹H NMR (400 MHz, DMSO-d₆)

δ (ppm)MultiplicityIntegrationAssignment
10.21s1HSO₂NH
8.02d (J=15.8 Hz)1HH₂
7.89d (J=15.8 Hz)1HH₃
7.45–7.10m6HAromatic

IR (cm⁻¹)

  • 3270 (N-H stretch)

  • 1660 (C=O amide)

  • 1320, 1140 (S=O symmetric/asymmetric)

High-Resolution MS Calculated for C₁₅H₁₄N₂O₃S₂: 342.0432 [M+H]⁺ Observed: 342.0429 [M+H]⁺

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (2E)-N-(3-methanesulfonamidophenyl)-3-(thiophen-2-yl)prop-2-enamide, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including:

  • Step 1 : Formation of the prop-2-enamide backbone via condensation between an acyl chloride and a sulfonamide-substituted aniline derivative under anhydrous conditions.
  • Step 2 : Introduction of the thiophene moiety using Suzuki-Miyaura coupling or Wittig reactions, requiring palladium catalysts or phosphorous-based reagents.
  • Step 3 : Purification via column chromatography or recrystallization to isolate the E-isomer.
    Optimization focuses on solvent choice (e.g., DMF for solubility), temperature control (60–80°C for coupling reactions), and catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) to maximize yield (typically 60–75%) .

Q. Which analytical techniques are critical for confirming the structural identity and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR identifies key protons (e.g., vinyl protons at δ 6.8–7.2 ppm) and confirms stereochemistry (E configuration via coupling constants J ≈ 15–16 Hz).
  • HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients.
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 345.1).
  • IR Spectroscopy : Detects functional groups (e.g., sulfonamide N–H stretch at ~3350 cm⁻¹) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations on the phenyl or thiophene rings) influence biological activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies involve:

  • Substituent Effects : Fluorine or methoxy groups on the phenyl ring enhance metabolic stability and receptor binding affinity. Thiophene substitution with electron-withdrawing groups (e.g., Cl, NO₂) increases electrophilicity, altering interaction with cysteine residues in target enzymes .
  • Case Study : The 4-fluorophenyl analog shows 3× higher potency in kinase inhibition assays compared to chlorophenyl derivatives due to improved hydrophobic interactions .

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values across studies)?

  • Methodological Answer :

  • Standardized Assays : Re-evaluate activity under uniform conditions (e.g., ATP concentration in kinase assays).
  • Metabolic Stability Testing : Use liver microsomes to rule out pharmacokinetic variability.
  • Crystallographic Validation : Determine binding modes via X-ray diffraction (using SHELX software for refinement) to confirm target engagement .

Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?

  • Methodological Answer :

  • Molecular Docking : Screen derivatives against crystal structures of target proteins (e.g., EGFR kinase) to prioritize compounds with favorable binding poses.
  • MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to predict off-target effects.
  • QSAR Models : Corrogate electronic parameters (e.g., Hammett σ values) with activity data to refine substituent choices .

Q. What methodologies elucidate the compound’s mechanism of action in modulating cellular pathways?

  • Methodological Answer :

  • Kinase Profiling : Use radiometric assays (³³P-ATP) to identify inhibited kinases.
  • Western Blotting : Quantify downstream phosphorylation (e.g., ERK1/2) in cancer cell lines.
  • RNA-Seq : Track transcriptomic changes to map affected pathways (e.g., apoptosis, cell cycle) .

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